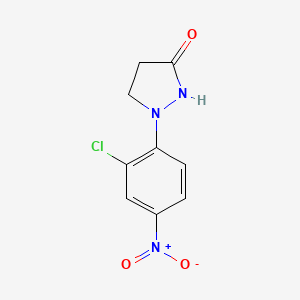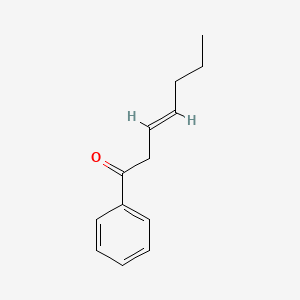
(E)-1-Phenyl-hept-3-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Phenyl-hept-3-EN-1-one is an organic compound characterized by the presence of a phenyl group attached to a heptenone chain. This compound is notable for its conjugated system, which includes a double bond and a carbonyl group, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-hept-3-EN-1-one typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and heptanal in the presence of a base such as sodium hydroxide. The reaction conditions usually include a solvent like ethanol and a controlled temperature to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as solid bases can be employed to enhance the efficiency of the reaction, and the product can be purified using techniques like distillation or recrystallization.
化学反応の分析
Types of Reactions
(E)-1-Phenyl-hept-3-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: (E)-1-Phenyl-hept-3-en-1-ol.
Substitution: Halogenated phenyl-heptenones.
科学的研究の応用
(E)-1-Phenyl-hept-3-EN-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of (E)-1-Phenyl-hept-3-EN-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- (E)-1-Phenyl-hex-3-EN-1-one
- (E)-1-Phenyl-oct-3-EN-1-one
- (E)-1-Phenyl-pent-3-EN-1-one
Uniqueness
(E)-1-Phenyl-hept-3-EN-1-one is unique due to its specific chain length and the position of the double bond, which influence its reactivity and applications. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
(E)-1-phenylhept-3-en-1-one |
InChI |
InChI=1S/C13H16O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3/b8-4+ |
InChIキー |
ZWJDHIGCJPTBHR-XBXARRHUSA-N |
異性体SMILES |
CCC/C=C/CC(=O)C1=CC=CC=C1 |
正規SMILES |
CCCC=CCC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
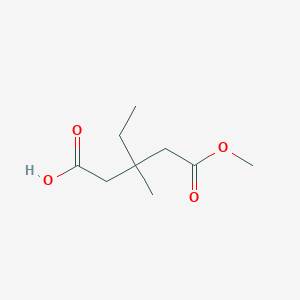
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)

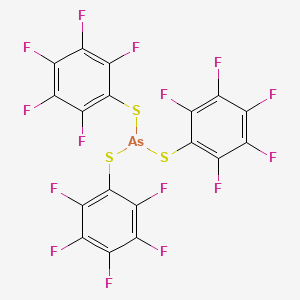

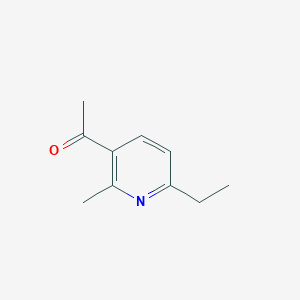
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
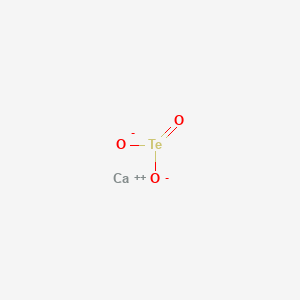

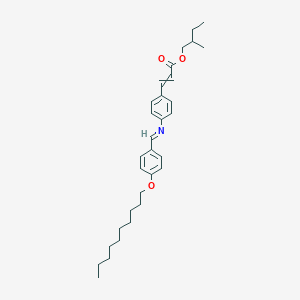
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
